8-(Difluoromethyl)-6-azaspiro[3.4]octane
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Overview
Description
8-(Difluoromethyl)-6-azaspiro[34]octane is a compound that features a spirocyclic structure with a difluoromethyl group attached to an azaspiro ring system
Mechanism of Action
Mode of Action
The mode of action of 8-(Difluoromethyl)-6-azaspiro[3It is known that difluoromethyl groups can influence the reactivity and lipophilicity of compounds, which could potentially affect their interaction with biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 8-(Difluoromethyl)-6-azaspiro[3Difluoromethylation processes have been studied extensively, and they involve various biochemical reactions, including electrophilic, nucleophilic, radical, and cross-coupling methods . .
Result of Action
The molecular and cellular effects of 8-(Difluoromethyl)-6-azaspiro[3Difluoromethylated compounds have been associated with various biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Difluoromethyl)-6-azaspiro[3.4]octane typically involves the introduction of the difluoromethyl group into the azaspiro ring system. One common method is the difluoromethylation of azaspiro compounds using difluorocarbene reagents. This reaction can be catalyzed by metals such as copper or palladium under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of non-ozone depleting difluorocarbene reagents is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(Difluoromethyl)-6-azaspiro[3.4]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the difluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
Scientific Research Applications
8-(Difluoromethyl)-6-azaspiro[3.4]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 8-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate: A similar compound with a carboxylate group instead of a hydrogen atom at the 2-position.
Spirocyclic oxindoles: Compounds with spirocyclic structures that have shown significant applications in medicinal chemistry.
Uniqueness
8-(Difluoromethyl)-6-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-(difluoromethyl)-6-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-7(10)6-4-11-5-8(6)2-1-3-8/h6-7,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQHLIKJBVMKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2386184-03-6 |
Source
|
Record name | 8-(difluoromethyl)-6-azaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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